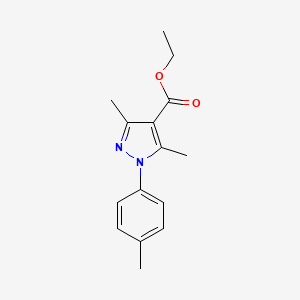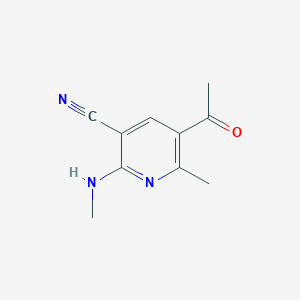![molecular formula C14H13ClN2O3S B2494152 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1043158-73-1](/img/structure/B2494152.png)
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide, also known as CES-2, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential applications in cancer research. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth in various cancer types.
作用機序
The mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer types. CAIX plays a critical role in regulating the pH of the tumor microenvironment, and its inhibition by 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide leads to acidification of the tumor microenvironment, resulting in decreased tumor growth and increased sensitivity to chemotherapy.
生化学的および生理学的効果
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been shown to have minimal toxicity and no significant side effects in preclinical studies. In addition, it has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high potency and selectivity for CAIX, its ability to inhibit tumor growth and induce apoptosis, and its good pharmacokinetic properties. However, the limitations of using 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in lab experiments include its high cost and the need for further studies to determine its efficacy and safety in clinical trials.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide. One direction is to further investigate the mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide and its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to study the efficacy and safety of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide in clinical trials for cancer therapy. Additionally, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide could be explored for its potential applications in other diseases, such as autoimmune disorders and metabolic diseases.
合成法
The synthesis of 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitropyridine with 4-aminobenzenesulfonyl chloride, followed by reduction with tin (II) chloride to obtain the intermediate product. The intermediate product is then reacted with ethyl chloroformate to obtain the final product, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide.
科学的研究の応用
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide has been demonstrated to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-chloro-N-(4-ethylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-21(19,20)12-5-3-11(4-6-12)17-14(18)10-7-8-16-13(15)9-10/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLCQCOKLWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

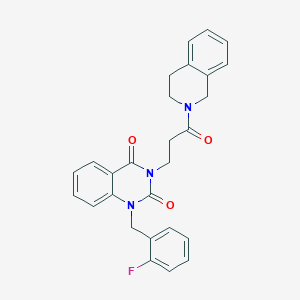
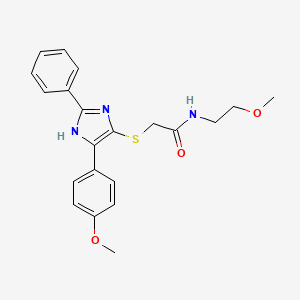
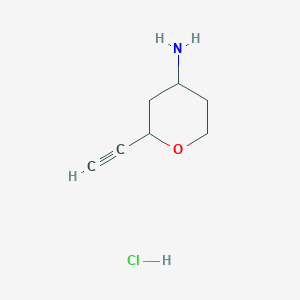
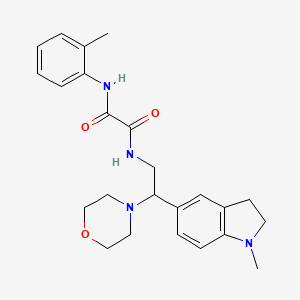
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
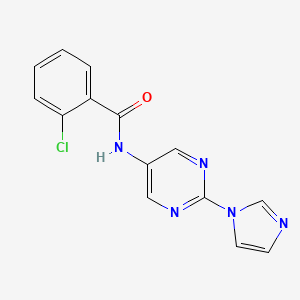
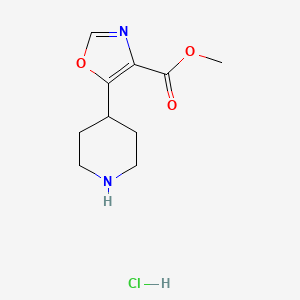
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
